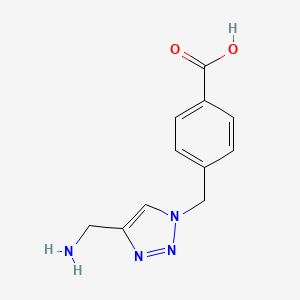

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid

Vue d'ensemble

Description

4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It is also an antihemorrhagic agent, which is used for the treatment of internal haemorrhage .

Synthesis Analysis

While specific synthesis methods for “4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid” are not available, 4-(Aminomethyl)benzoic acid can be used in the synthesis of various compounds. For instance, it can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)benzoic acid is C8H9NO2, and its molecular weight is 151.16 . The SMILES string is NCc1ccc (cc1)C (O)=O .

Chemical Reactions Analysis

4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Physical And Chemical Properties Analysis

4-(Aminomethyl)benzoic acid is a solid at room temperature. It has a melting point of ≥300 °C . Its density is 1.239 g/cm^3 .

Applications De Recherche Scientifique

Structural Analysis and Synthesis

- The study by Dinesh (2013) analyzed the crystal structures of two benzoic acids related to the query compound, demonstrating how different structural motifs bonded through various interactions can influence bioactivity predictions, particularly as Endothelin B receptor antagonists (Dinesh, 2013).

- Albert (1973) described the synthesis and properties of 4-Amino-5-aminomethyl-1,2,3-triazoles, offering insights into the chemical versatility of triazole compounds for further pharmacological exploration (Albert, 1973).

Antimicrobial Activities

- The synthesis and evaluation of triazolylindole derivatives for antifungal activity by Singh and Vedi (2014) highlight the potential of structurally similar compounds to 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid in antimicrobial applications (Singh & Vedi, 2014).

Pharmaceutical Applications

- Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), demonstrating its utility as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This study illustrates the potential pharmaceutical applications of compounds structurally related to the query compound (Pascal et al., 2000).

Antioxidant and Antifungal Activities

- Research by Hussain (2016) on the synthesis and antioxidant ability of new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol further supports the utility of triazole derivatives in developing compounds with significant biological activities (Hussain, 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is suggested that the compound may have potent agonistic activity on gpr54, a g protein-coupled receptor .

Mode of Action

It is known to act as an antifibrinolytic agent . Antifibrinolytics prevent the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. By inhibiting fibrinolysis, this compound helps to stabilize clots and prevent excessive bleeding .

Biochemical Pathways

Given its antifibrinolytic activity, it likely impacts the fibrinolysis pathway, which is responsible for the breakdown of blood clots .

Result of Action

The primary result of the action of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid is the prevention of excessive bleeding by inhibiting the breakdown of fibrin, thereby stabilizing blood clots . This can be particularly beneficial in surgical settings or in conditions characterized by abnormal bleeding .

Propriétés

IUPAC Name |

4-[[4-(aminomethyl)triazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-5-10-7-15(14-13-10)6-8-1-3-9(4-2-8)11(16)17/h1-4,7H,5-6,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZCKQMGUUBSHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

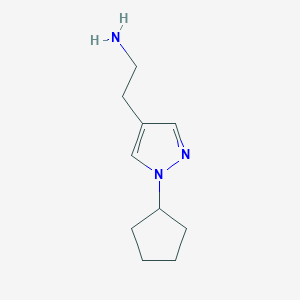

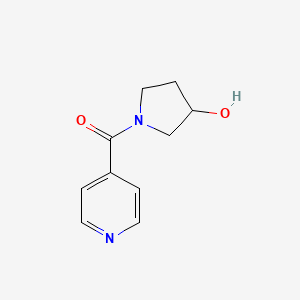

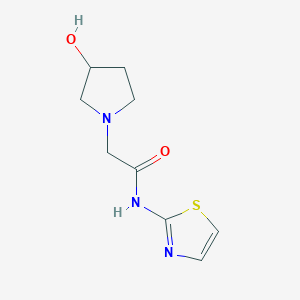

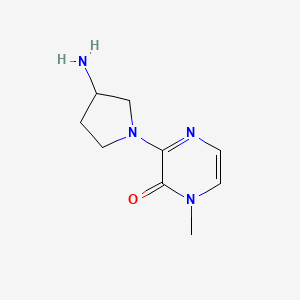

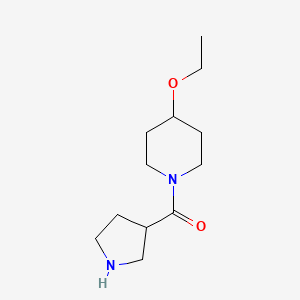

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)

![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)